molecular formula C10H10N2O2 B1368107 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 53004-19-6

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B1368107
CAS RN: 53004-19-6
M. Wt: 190.2 g/mol
InChI Key: ZMLZMIXKMFTTJQ-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde consists of a benzimidazole ring substituted with a methoxy group and a methyl group . The exact structure can be represented by the SMILES notation: CN1C2=C (C=C (C=C2)OC)N=C1C=O .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde are not detailed in the literature, imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature .

Scientific Research Applications

  • Pharmaceutical Research

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Synthesis of COX-2 Inhibitors

    • 2-Mercapto-5-methoxybenzimidazole is used in the preparation of COX-2 inhibitors .
    • It is also employed in the preparation of compounds such as 5-methoxy-2- [ [ (4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole and 5-methoxy-2- [ [ (4-methoxy-3,5-dimethylpyridin-2-yl-1-oxide)methyl]sulfonyl]-1H-benzimidazole .
  • Antibacterial and Antifungal Agents

    • It was found that antibacterial and antifungal agents can be found in the group of 1H-benzo[d]imidazole Derivatives .
  • Antimicrobial Activity

    • It was interesting to note that the compounds with substituent on the 3rd position of imidazole ring displayed outstanding antibacterial activity .
    • These compounds were almost equal to the standard in terms of their antibacterial activity .
  • Chemical Properties

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
    • It is also known as 1, 3-diazole .
    • It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
    • Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
  • Development of New Drugs

    • Imidazole has become an important synthon in the development of new drugs .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Antimicrobial Activity

    • It was interesting to note that the compounds with substituent on the 3rd position of imidazole ring displayed outstanding antibacterial activity .
    • These compounds were almost equal to the standard in terms of their antibacterial activity .
  • Chemical Properties

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
    • It is also known as 1, 3-diazole .
    • It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
    • Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
  • Development of New Drugs

    • Imidazole has become an important synthon in the development of new drugs .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Safety And Hazards

The safety information for 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

5-methoxy-1-methylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLZMIXKMFTTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600433
Record name 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

CAS RN

53004-19-6
Record name 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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